N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
CAS No.: 1021255-25-3
Cat. No.: VC11789298
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-25-3 |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C22H20N4O3S/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | GFDHNCIMGUZDBS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazine core fused with two aromatic rings: a 4-methoxyphenyl group at position 2 and a 3-methoxyphenylacetamide moiety linked via a thioether bond at position 4. The molecular formula is C22H19N4O3S, yielding a molecular weight of 431.48 g/mol. Key structural attributes include:
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Pyrazolo[1,5-a]pyrazine: A bicyclic system with nitrogen atoms at positions 1, 5, and 8, contributing to electron-deficient properties.
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Methoxy groups: Electron-donating substituents at the 3- and 4-positions of the phenyl rings, influencing solubility and intermolecular interactions.
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Thioacetamide bridge: Enhances metabolic stability compared to oxygen-based analogs while maintaining hydrogen-bonding capacity.
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs (Table 1):
| Property | Value (Analog-Based Estimate) | Source Compound Reference |
|---|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 | |
| Water Solubility | 0.02 mg/mL (25°C) | |
| Melting Point | 198–202°C | |
| pKa | 9.1 (amide proton) |
The moderate lipophilicity (LogP ~3.2) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation strategies for biological testing.
Synthesis and Characterization
Analytical Characterization
Critical quality control measures include:
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HPLC: Purity >95% using C18 column (acetonitrile/water gradient).
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NMR: Key signals include δ 8.7 ppm (pyrazine H), δ 4.3 ppm (SCH2), and δ 3.8 ppm (OCH3).
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HRMS: [M+H]+ at m/z 431.1245 (calculated).
Biological Activity and Mechanisms
In Vitro Profiling
While direct studies are lacking, structurally similar compounds exhibit:
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Kinase Inhibition: Pyrazolo[1,5-a]pyrazines inhibit Aurora kinases (IC50 ~50–110 nM) .
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Antiproliferative Effects: Analog VC8433114 shows 60% growth inhibition in MCF-7 cells at 10 μM.
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CYP450 Interactions: Methoxy groups may reduce oxidative metabolism, prolonging half-life.
Putative Targets
The compound’s planar structure suggests DNA intercalation potential, while the thioacetamide group could modulate cysteine protease activity. Molecular docking studies with analog VC8432957 predict strong binding to PDK1 (binding energy: −9.2 kcal/mol).
Challenges and Future Directions
Synthetic Optimization
Current yields for analogous compounds range from 15–30%, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) and flow chemistry approaches.
ADMET Profiling
Priority studies should address:
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Hepatotoxicity: Methoxy groups may form reactive quinones via demethylation.
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Bioavailability: Nanoformulations (e.g., liposomes) could mitigate solubility limitations.
Target Validation
CRISPR-Cas9 knockout screens and proteomic profiling are required to identify primary targets. Phase I clinical trials for lead analog EVT-2530875 are anticipated by 2026.
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